![molecular formula C22H29N3 B2364479 1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine CAS No. 416870-81-0](/img/structure/B2364479.png)
1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine is a compound that belongs to a series of N-(1-benzylpiperidin-4-yl)phenylacetamide derivatives . These compounds have shown a high affinity for σ1 receptors and a low to moderate affinity for σ2 receptors .
Synthesis Analysis
The synthesis of 1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine involves the creation of a series of novel 1-(1-benzoylpiperidin-4-yl) methanamine derivatives . These derivatives were evaluated for their serotonin reuptake inhibitory abilities and binding affinities to the 5-HT 1A receptor . The metabolic stabilities of these compounds were measured in vitro using human or mouse live .Molecular Structure Analysis
The compound has crystallized with four crystallographically unique molecules in the asymmetric unit . Each molecule has a very similar conformation . There is no evidence of pseudo-symmetry which would relate the molecules in the higher symmetry space group C 2/ c .Chemical Reactions Analysis
The chemical reactions of 1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine involve the replacement of the phenyl ring of the phenylacetamide moiety with a thiophene, naphthyl, or indole aromatic ring . This had no significant effect on the sigma1 receptor affinity . Replacement of the phenyl ring with an imidazole or pyridyl aromatic ring resulted in a >60-fold loss in affinity for sigma1 receptors and no significant binding affinity for sigma2 receptors .Wissenschaftliche Forschungsanwendungen
Central Nervous System (CNS) Diseases
Poly-active molecules: , such as derivatives of 1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine, are being researched for their potential in treating CNS diseases. These molecules aim to mitigate brain free radical damage while enhancing acetylcholine signaling, which is crucial in conditions like Alzheimer’s disease (AD). The dual action of antioxidant properties and cholinesterase inhibition could synergistically improve cognitive functions .
Antioxidant Properties
Derivatives of this compound have been synthesized and screened for their ability to scavenge free radicals. In the oxygen radical absorbance capacity (ORAC) assay, some derivatives showed potent antioxidant properties, which were comparable or even more potent than known antioxidants like ascorbic acid and resveratrol . This indicates a potential application in reducing oxidative stress-related damage in various diseases.
Cholinesterase Inhibition
The same derivatives that showed antioxidant properties also demonstrated the ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) enzymes . This is particularly relevant in the treatment of neurodegenerative diseases where cholinesterase inhibitors are used to manage symptoms by increasing the levels of acetylcholine in the brain.
Analgesic Activity
Research into new Fentanyl-derived opioid compounds with potent analgesic activity and reduced side effects has utilized 1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine as a starting material. The goal is to develop new analgesics that retain efficacy while minimizing the risk of dependency and other side effects associated with long-term opioid use .
Antimicrobial Agents
Novel compounds synthesized from piperidine derivatives have shown promising antibacterial and antifungal activity. This suggests that 1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine could serve as a backbone for developing new antimicrobial agents, potentially addressing the growing concern of antibiotic resistance .
Drug Development and Quality Control
In the pharmaceutical industry, piperidine derivatives are integral in drug development. They are used in analytical applications such as pharma release testing, method development for qualitative and quantitative analyses, and quality control testing. The derivatives of 1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine may be used as standards or reference compounds in these processes .
Zukünftige Richtungen
Future research on 1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine could focus on further elucidating its mechanism of action and potential therapeutic applications . For instance, it could be interesting to investigate its potential as a treatment for central nervous system (CNS) diseases . Additionally, further studies could explore its potential as a serotonin reuptake inhibitor .
Wirkmechanismus
Target of Action
The primary target of 1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine is Beta-secretase 1 . Beta-secretase 1 is an enzyme that plays a crucial role in the formation of beta-amyloid peptide, a substance found in the brains of Alzheimer’s disease patients .
Mode of Action
The compound interacts with its target, Beta-secretase 1, by binding to it
Biochemical Pathways
It is known that beta-secretase 1 is involved in the amyloidogenic pathway, which leads to the formation of beta-amyloid plaques in alzheimer’s disease . The compound’s interaction with Beta-secretase 1 could potentially affect this pathway, but more research is needed to confirm this.
Result of Action
Given its target, it is possible that the compound could affect the formation of beta-amyloid plaques, which are associated with Alzheimer’s disease . .
Eigenschaften
IUPAC Name |
1-(1-benzylpiperidin-4-yl)-4-phenylpiperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29N3/c1-3-7-20(8-4-1)19-23-13-11-22(12-14-23)25-17-15-24(16-18-25)21-9-5-2-6-10-21/h1-10,22H,11-19H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AINCQLFPVPHFEL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCN(CC2)C3=CC=CC=C3)CC4=CC=CC=C4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1-Benzylpiperidin-4-yl)-4-phenylpiperazine |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.